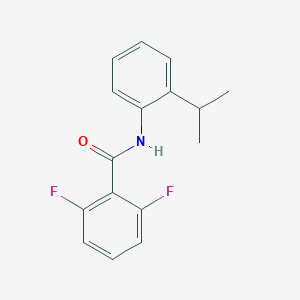

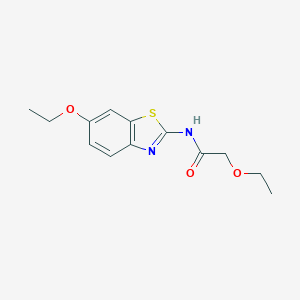

![molecular formula C14H22N6O5 B262048 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, also known as abacavir, is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. Abacavir is a potent inhibitor of HIV-1 replication and has been shown to be effective in combination with other antiretroviral drugs.

Mécanisme D'action

Abacavir inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1. It is incorporated into the growing viral DNA chain and acts as a chain terminator, preventing the completion of the viral DNA strand.

Biochemical and Physiological Effects

Abacavir has been shown to be well tolerated in HIV-1 infected patients. It has a low potential for drug interactions and does not require dose adjustment in patients with renal or hepatic impairment. Abacavir has been associated with hypersensitivity reactions in a small percentage of patients, which can be life-threatening if not recognized and treated promptly.

Avantages Et Limitations Des Expériences En Laboratoire

Abacavir is a potent inhibitor of HIV-1 replication and can be used in a variety of laboratory experiments to study the virus. Its low potential for drug interactions and lack of need for dose adjustment make it a convenient drug to use in combination with other antiretroviral drugs. However, the potential for hypersensitivity reactions must be taken into account when designing experiments.

Orientations Futures

There are several future directions for research on 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one. One area of interest is the development of new formulations of 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one that are more convenient for patients to take. Another area of research is the identification of biomarkers that can predict the risk of hypersensitivity reactions to 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one. Finally, there is ongoing research into the use of 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in the prevention of mother-to-child transmission of HIV-1.

Méthodes De Synthèse

Abacavir is synthesized from guanosine, which is a nucleoside found in RNA. The synthesis of 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one involves the modification of the guanine base to form the 3H-purin-6-one ring system. The 4-amino group of the guanine base is protected with a tert-butyloxycarbonyl (Boc) group, and the 2- and 6-positions of the purine ring are protected with acetyl groups. The protected guanine is then coupled with 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one to form the nucleoside. The Boc group is then removed, and the resulting compound is deacetylated to form 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one.

Applications De Recherche Scientifique

Abacavir has been extensively studied for its antiviral activity against HIV-1. It has been shown to be effective in combination with other antiretroviral drugs in reducing viral load and increasing CD4+ T-cell counts in HIV-1 infected patients. Abacavir has also been studied for its potential use in the prevention of mother-to-child transmission of HIV-1.

Propriétés

Nom du produit |

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |

|---|---|

Formule moléculaire |

C14H22N6O5 |

Poids moléculaire |

354.36 g/mol |

Nom IUPAC |

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |

InChI |

InChI=1S/C14H22N6O5/c15-3-1-2-4-16-14-19-8-11(17-6-18-12(8)24)20(14)13-10(23)9(22)7(5-21)25-13/h6-7,9-10,13,21-23H,1-5,15H2,(H,16,19)(H,17,18,24) |

Clé InChI |

KJBFAMAJOWHCGI-UHFFFAOYSA-N |

SMILES isomérique |

C1=NC(=O)C2=C(N1)N(C(=N2)NCCCCN)C3C(C(C(O3)CO)O)O |

SMILES |

C1=NC(=O)C2=C(N1)N(C(=N2)NCCCCN)C3C(C(C(O3)CO)O)O |

SMILES canonique |

C1=NC(=O)C2=C(N1)N(C(=N2)NCCCCN)C3C(C(C(O3)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)

![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)

![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)

![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)

![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)

![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)

![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)